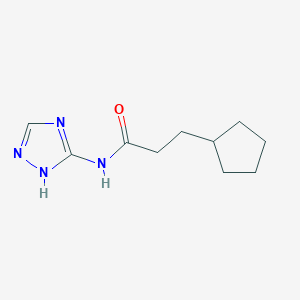

3-cyclopentyl-N-4H-1,2,4-triazol-3-ylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-cyclopentyl-N-4H-1,2,4-triazol-3-ylpropanamide” is a chemical compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, like “3-cyclopentyl-N-4H-1,2,4-triazol-3-ylpropanamide”, often involves a copper-promoted [3 + 2] annulation reaction of amidine hydrochlorides and isocyanates . This transformation may undergo nucleophilic attack of amidines on isocyanates and copper promoted intramolecular N–N oxidative coupling .Applications De Recherche Scientifique

Anticancer Activity

Triazole derivatives: have been extensively studied for their potential as anticancer agents. The 1,2,4-triazole nucleus, in particular, is known to interact with various biological targets, which can be leveraged to design compounds with cytotoxic activities against cancer cell lines . For instance, certain 1,2,4-triazole derivatives have shown promising results in inhibiting the growth of HeLa cell lines , with some compounds exhibiting IC50 values lower than 12 μM . This suggests that our compound of interest could be synthesized and tested for its efficacy against various cancer cell lines, potentially contributing to the development of new anticancer drugs.

Antimicrobial Properties

The triazole ring is a common feature in many antimicrobial agents. It can bind with enzymes and receptors in biological systems, displaying a broad spectrum of activity against Gram-positive and Gram-negative bacteria . Research into the antimicrobial properties of triazole derivatives, including our compound, could lead to the discovery of new antibacterial agents, especially in the fight against multidrug-resistant pathogens.

Antifungal Applications

Triazoles are well-known for their antifungal properties, with several commercially available drugs like fluconazole and voriconazole containing the triazole moiety . The structural flexibility of triazole allows for the synthesis of novel derivatives that could serve as potent antifungal agents. Investigating the antifungal efficacy of “3-cyclopentyl-N-4H-1,2,4-triazol-3-ylpropanamide” could yield valuable insights into its potential as a new antifungal medication.

Antiviral Potential

Triazole compounds have also been identified as potential antiviral agents. Their ability to form hydrogen bonds with different targets can be exploited to disrupt viral replication processes . Further research into the antiviral applications of our compound could contribute to the development of new treatments for viral infections.

Analgesic and Anti-inflammatory Effects

The triazole core structure is present in various drugs with analgesic and anti-inflammatory effects . By studying the pharmacological profile of “3-cyclopentyl-N-4H-1,2,4-triazol-3-ylpropanamide”, scientists could determine its potential to act as a pain reliever or to reduce inflammation in medical conditions.

Enzyme Inhibition

Molecular docking studies have shown that triazole derivatives can bind effectively to enzymes such as aromatase . This enzyme is crucial in the biosynthesis of estrogens, and its inhibition is a key strategy in the treatment of hormone-sensitive cancers. Exploring the enzyme inhibition capabilities of our compound could open up new avenues in therapeutic enzyme targeting.

Mécanisme D'action

Target of Action

Compounds in the 1,2,4-triazole class are known to have anticancer activity. The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .

Mode of Action

The mode of action of 1,2,4-triazoles involves hydrogen-bonding and dipole interactions with biological receptors .

Biochemical Pathways

1,2,4-triazoles are known to have widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Result of Action

1,2,4-triazoles are known to have various biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Propriétés

IUPAC Name |

3-cyclopentyl-N-(1H-1,2,4-triazol-5-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c15-9(13-10-11-7-12-14-10)6-5-8-3-1-2-4-8/h7-8H,1-6H2,(H2,11,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIHMUXUQGGBGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC(=O)NC2=NC=NN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Methoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2975111.png)

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2975114.png)

![1-benzyl-N-butyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2975116.png)

![(E)-2-(4-methylphenyl)sulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile](/img/structure/B2975123.png)

![8-bromo-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2975124.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2975126.png)

![Ethyl 2-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanoylamino]-1,3-thiazole-4-carboxylate](/img/structure/B2975129.png)

![6-Fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2975133.png)